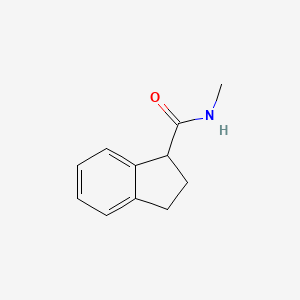

N-methyl-2,3-dihydro-1H-indene-1-carboxamide

説明

科学的研究の応用

Synthesis and Chemical Properties

Synthesis of Functionalized Derivatives

Research by Mosslemin et al. (2013) describes a reaction involving 1,3-dioxo-N-aryl-2,3-dihydro-1H-indene-2-carboxamides for the synthesis of functionalized tetrahydro-1H-indeno[2,1-c]pyridine derivatives. This process highlights the versatility of N-methyl-2,3-dihydro-1H-indene-1-carboxamide in producing various chemical derivatives (Mosslemin et al., 2013).

Molecular Conformation Analysis

A study by Doriguetto et al. (2009) focused on the structural characterization of a racemic indan derivative related to this compound. This research provides insight into the molecular conformation and crystal packing of such compounds, which is crucial for understanding their chemical behavior (Doriguetto et al., 2009).

Therapeutic Potential and Applications

Discoidin Domain Receptor 1 (DDR1) Inhibitors

Zhu et al. (2019) synthesized a series of 2-amino-2,3-dihydro-1H-indene-5-carboxamides as selective DDR1 inhibitors. This research underscores the potential of this compound derivatives in therapeutic applications, particularly in inhibiting DDR1 signaling in pancreatic cancer (Zhu et al., 2019).

Cancer Imaging and Diagnosis

In a study conducted by Wang et al. (2005), derivatives of this compound were used to synthesize a potential PET tracer for imaging cancer tyrosine kinase. This application demonstrates the compound's role in the development of diagnostic tools for cancer (Wang et al., 2005).

Chemical Reactions and Mechanisms

Cascade Reactions for Diverse Derivatives

Magar and Lee (2013) described a process involving 1-diazonaphthalen-2(1H)-ones to synthesize diverse indene derivatives, showcasing the reactivity and adaptability of this compound in various chemical reactions (Magar & Lee, 2013).

Cyclocarbonylation Reactions

Research by Pi et al. (2010) developed a palladium-catalyzed cyclocarbonylation method for the synthesis of 1H-inden-1-ones. This study illustrates another chemical reaction pathway involving this compound, emphasizing its potential in synthetic chemistry (Pi et al., 2010).

作用機序

Target of Action

Indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that indole derivatives interact with their targets, leading to various biological activities .

Biochemical Pathways

Indole derivatives are known to possess various biological activities, indicating that they may affect multiple pathways .

Pharmacokinetics

The compound is a powder at room temperature , which could influence its bioavailability.

Result of Action

Indole derivatives have been reported to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Action Environment

The compound is stable at room temperature , suggesting that it may be relatively stable under various environmental conditions.

特性

IUPAC Name |

N-methyl-2,3-dihydro-1H-indene-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-12-11(13)10-7-6-8-4-2-3-5-9(8)10/h2-5,10H,6-7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWYLXPLVEIGDSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1CCC2=CC=CC=C12 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[5-acetyl-3-(4-methoxybenzyl)-6-(4-nitrophenyl)-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-7-yl]ethanone](/img/structure/B2928481.png)

![[1-(4-Methylpiperazin-1-yl)cyclobutyl]methanamine;trihydrochloride](/img/structure/B2928485.png)

![3-Chloro-1-[4-(dimethylamino)phenyl]-4-morpholin-4-ylpyrrole-2,5-dione](/img/structure/B2928488.png)

![N,N-diethyl-2-((6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-8-yl)oxy)ethanamine](/img/structure/B2928489.png)

![8-isobutyl-1,7-dimethyl-3-(3-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2928490.png)

![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbothioamide](/img/structure/B2928491.png)

![3-Prop-2-enoyl-3-azabicyclo[3.2.1]octane-6-carboxylic acid](/img/structure/B2928492.png)

![3-{4-[(2-chlorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(4-fluorophenyl)methyl]propanamide](/img/structure/B2928496.png)

![6-[3-(Trifluoromethyl)phenyl]-2-{[3-(trifluoromethyl)phenyl]sulfanyl}nicotinonitrile](/img/structure/B2928500.png)

![4-ethoxy-3-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2928503.png)